6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3-thiazol-2-yl)hexanamide
CAS No.:
Cat. No.: VC14771790
Molecular Formula: C24H22N4O3S
Molecular Weight: 446.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H22N4O3S |
|---|---|
| Molecular Weight | 446.5 g/mol |
| IUPAC Name | 6-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(1,3-thiazol-2-yl)hexanamide |
| Standard InChI | InChI=1S/C24H22N4O3S/c29-20(26-24-25-13-15-32-24)12-2-1-7-14-27-21-16-8-3-4-9-17(16)23(31)28(21)19-11-6-5-10-18(19)22(27)30/h3-6,8-11,13,15,21H,1-2,7,12,14H2,(H,25,26,29) |
| Standard InChI Key | CCNBYBGRCIVDDP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCCCCC(=O)NC5=NC=CS5 |
Introduction
The compound 6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3-thiazol-2-yl)hexanamide is a complex organic molecule belonging to the class of isoindoloquinazoline derivatives. These compounds are known for their diverse biological activities, including potential applications in pharmaceuticals due to their unique structural configurations. The presence of both nitrogen and oxygen atoms in the isoindoloquinazoline core contributes to its chemical properties, making it a heterocyclic compound of interest.
Synthesis Methods
The synthesis of isoindoloquinazoline derivatives typically involves multi-step organic reactions. A common approach includes the formation of the isoindoloquinazoline core through cyclization reactions, followed by functionalization steps to introduce the hexanamide and thiazolyl moieties. Key reagents may include amines, acids, and catalysts to facilitate these reactions.
Example Synthesis Steps:
-
Cyclization: Formation of the isoindoloquinazoline core using appropriate precursors.
-
Functionalization: Introduction of the hexanamide side chain and thiazolyl group through amide coupling reactions.
Comparison with Similar Compounds
| Compound Name | CAS Number | Molecular Formula | Unique Features |
|---|---|---|---|
| 6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dione | 57097-71-9 | C15H10N2O2 | Core structure without side chains |
| 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)acetamide | - | - | Features a phenylethyl side chain |
| 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide | - | - | Includes a tetrahydropyran moiety |
Potential Applications
Given the diverse biological activities associated with isoindoloquinazoline derivatives, 6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3-thiazol-2-yl)hexanamide may have potential applications in pharmaceutical research, particularly in the development of new therapeutic agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume